1-Arachidonoyl-d8-rac-glycerol
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Overview
Description
1-Arachidonoyl-d8-rac-glycerol is a deuterated form of 1-arachidonoyl glycerol, which is a glycerolipid. This compound is often used as an internal standard for the quantification of 1-arachidonoyl glycerol in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . It is a weak agonist of the cannabinoid receptor type 1 (CB1) and has potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Arachidonoyl-d8-rac-glycerol can be synthesized by esterification of deuterated arachidonic acid with glycerol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Arachidonoyl-d8-rac-glycerol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized lipid species.
Hydrolysis: It can be hydrolyzed to produce deuterated arachidonic acid and glycerol.
Isomerization: It can undergo isomerization to form different isomers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Isomerization: Isomerization can occur under thermal or catalytic conditions.
Major Products:
Oxidation: Oxidized lipid species.
Hydrolysis: Deuterated arachidonic acid and glycerol.
Isomerization: Different isomers of this compound
Scientific Research Applications
1-Arachidonoyl-d8-rac-glycerol is widely used in scientific research, including:
Chemistry: As an internal standard for the quantification of 1-arachidonoyl glycerol in analytical techniques.
Biology: Studying the role of glycerolipids in cellular processes and signaling pathways.
Medicine: Investigating the pharmacological effects of cannabinoid receptor agonists.
Industry: Used in the development of lipid-based pharmaceuticals and nutraceuticals.
Mechanism of Action
1-Arachidonoyl-d8-rac-glycerol exerts its effects by acting as a weak agonist of the cannabinoid receptor type 1 (CB1). It binds to the CB1 receptor and modulates its activity, leading to various pharmacological effects. The compound also interacts with other molecular targets and pathways involved in lipid signaling and metabolism .
Comparison with Similar Compounds
2-Arachidonoylglycerol: Another glycerolipid that is a more potent agonist of the CB1 receptor.
Anandamide: An endocannabinoid that also acts on the CB1 receptor but has different pharmacological properties.
Uniqueness: 1-Arachidonoyl-d8-rac-glycerol is unique due to its deuterated form, which makes it a valuable internal standard for analytical techniques. Its stability and reduced isomerization compared to 2-arachidonoylglycerol make it a preferred choice in certain research applications .
Properties
IUPAC Name |
2,3-dihydroxypropyl (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPCOKIYJYGMDN-FBFLGLDDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)OCC(CO)O)/[2H])/[2H])/[2H])/CCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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